molecular formula C14H18N4O B12234115 (2-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol

(2-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Cat. No.: B12234115
M. Wt: 258.32 g/mol
InChI Key: MRBKUBITPYPTSK-UHFFFAOYSA-N
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Description

(2-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through the reaction of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the octahydrocyclopenta[c]pyrrol moiety and the methanol group. The reaction conditions typically include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high efficiency and cost-effectiveness. The purification of the final product is typically carried out using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and expand their applications.

Mechanism of Action

The mechanism of action of (2-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are known for their fluorescent properties and applications in bioimaging and sensing.

    Pyrazolo[3,4-d]pyrimidines: These compounds are studied for their potential as CDK2 inhibitors and anticancer agents.

    Pyrazolo[1,5-a]pyrazin-4(5H)-ones: These derivatives are important for their role in creating biologically active compounds and have been extensively studied in the biomedical field.

Uniqueness

What sets (2-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol apart from similar compounds is its unique combination of structural features

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

(2-pyrazolo[1,5-a]pyrazin-4-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol

InChI

InChI=1S/C14H18N4O/c19-10-14-4-1-2-11(14)8-17(9-14)13-12-3-5-16-18(12)7-6-15-13/h3,5-7,11,19H,1-2,4,8-10H2

InChI Key

MRBKUBITPYPTSK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=NC=CN4C3=CC=N4

Origin of Product

United States

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